molecular formula C8H12ClNO2 B1474409 2-(3,4-Dihydroxyphenyl-13C6)ethylamine hcl CAS No. 335080-94-9

2-(3,4-Dihydroxyphenyl-13C6)ethylamine hcl

Cat. No. B1474409
CAS RN: 335080-94-9
M. Wt: 195.59 g/mol
InChI Key: CTENFNNZBMHDDG-HHULZBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3,4-Dihydroxyphenyl-13C6)ethylamine hcl”, also known as Dopamine HCl, is a chemical compound that has been widely studied in scientific research. It has an isotopic enrichment of 99 atom % 13C . The compound is non-hazardous for transport .


Molecular Structure Analysis

The molecular formula of the compound is (HO)2 13C6H3CH2CH2NH2·HCl . It has a molecular weight of 195.70 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.70 . It’s stable if stored under recommended conditions .

Scientific Research Applications

Neurotransmitter Research

Dopamine HCl is often used in research related to neurotransmitters . Neurotransmitters are chemicals that transmit signals in the nervous system. Dopamine, in particular, plays several important roles in the human brain and body.

Clinical Mass Spectrometry

This compound is used in Clinical Mass Spectrometry (MS) applications . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.

Drug Standards

Dopamine HCl is used as a standard in drug testing and development . Standards are substances with a known concentration and purity, used as a reference in chemical analysis and experimentation.

Metabolism Studies

This compound is used in studies related to metabolism . Metabolism refers to all the chemical reactions that take place within an organism to maintain life. Understanding how substances like Dopamine HCl are metabolized can provide important insights into how the body processes certain drugs and other substances.

Metabolomics

Dopamine HCl is used in the field of metabolomics . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms.

Medical Research

This compound is used in various areas of medical research . For example, it can be used in the development of new treatments for diseases that affect dopamine levels in the brain, such as Parkinson’s disease and schizophrenia.

properties

IUPAC Name

4-(2-aminoethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i1+1,2+1,5+1,6+1,7+1,8+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTENFNNZBMHDDG-HHULZBBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1CCN)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydroxyphenyl-13C6)ethylamine hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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